![molecular formula C19H18N4O4S B15082704 2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B15082704.png)
2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate is a complex organic compound with a unique structure that includes methoxy groups, a phenyl ring, and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the phenyl and methoxy groups. The final step involves the acetylation of the phenyl ring.
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Phenyl and Methoxy Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the methoxy groups can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl positions using reagents like sodium methoxide or phenyl lithium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl or methoxy derivatives.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate
- 2,6-dimethoxy-4-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate
- 2,6-dimethoxy-4-{(E)-[(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the phenyl acetate moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H18N4O4S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-[(E)-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C19H18N4O4S/c1-12(24)27-17-15(25-2)9-13(10-16(17)26-3)11-20-23-18(21-22-19(23)28)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,22,28)/b20-11+ |
Clave InChI |
KNWGYKQWHSVXAE-RGVLZGJSSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


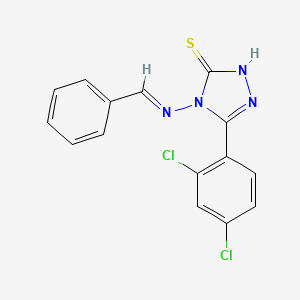
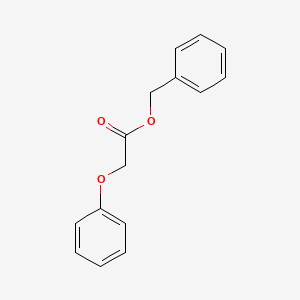
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
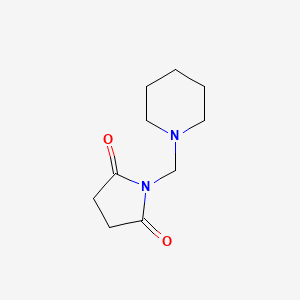


![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)
![4-[(4-Methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B15082700.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082710.png)
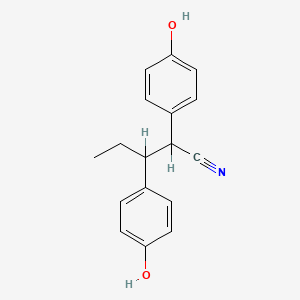

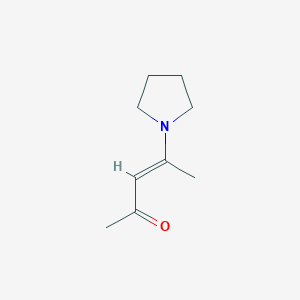
![N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B15082725.png)
